![molecular formula C24H30ClN7O3S B610194 普瑞沙托韦 CAS No. 1353625-73-6](/img/structure/B610194.png)
普瑞沙托韦
描述
Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV). It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials .
Molecular Structure Analysis
Presatovir has a molecular formula of C24H30ClN7O3S and a molar mass of 532.06 g/mol . The IUPAC name for Presatovir is N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide .Physical And Chemical Properties Analysis
Presatovir has a molecular weight of 532.1 g/mol. Its structure includes several functional groups, such as amide, sulfonamide, and chlorophenyl groups .科学研究应用
Treatment for Respiratory Syncytial Virus (RSV)
Presatovir is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV) . It acts as a fusion inhibitor, blocking the virus’s ability to enter host cells .
Reduction of RSV Symptoms in Human Challenge Study
In a human challenge study, Presatovir significantly reduced nasal viral load, signs, and symptoms of RSV infection . This suggests its potential use in managing RSV symptoms.
Use in Hematopoietic Cell Transplant (HCT) Recipients with RSV Lower Respiratory Tract Infection (LRTI)
Presatovir has been evaluated in HCT recipients with RSV LRTI . Although the treatment did not significantly improve virologic or clinical outcomes versus placebo, it was well-tolerated .
Use in HCT Recipients with RSV Upper Respiratory Tract Infections
A Phase II trial evaluated the use of Presatovir in HCT recipients with RSV upper respiratory tract infections . The drug had a favorable safety profile but did not achieve the coprimary endpoints .
Potential Antiviral Effect in Patients with Lymphopenia
In a post hoc analysis among patients with lymphopenia, Presatovir decreased the development of lower respiratory tract complications by Day 28 . This suggests a potential antiviral effect of Presatovir in patients with lymphopenia .
Study of Drug Resistance
Research has also been conducted to assess the emergence of drug resistance following the administration of Presatovir . This is crucial for understanding the long-term efficacy of the drug.
作用机制
Target of Action
Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV) infections . The primary target of Presatovir is the fusion protein of the RSV . This fusion protein plays a crucial role in the virus’s ability to enter host cells and initiate an infection .
Mode of Action
Presatovir acts as a fusion inhibitor . It binds to the RSV fusion protein, preventing the virus from entering the host cells . By blocking this critical step in the viral life cycle, Presatovir can effectively halt the spread of the virus within the host .
Biochemical Pathways
By inhibiting the fusion of the rsv with host cells, presatovir disrupts the viral replication process . This disruption prevents the virus from spreading and causing further infection .
Pharmacokinetics
It is known that presatovir is administered orally . In a human challenge study, Presatovir was shown to significantly reduce the nasal RSV viral load . The terminal half-life of Presatovir is approximately 34 hours .
Result of Action
Presatovir’s action results in a significant reduction in the nasal RSV viral load, signs, and symptoms of RSV infection .
Action Environment
The efficacy of Presatovir can be influenced by various environmental factors. For instance, in a post hoc analysis among patients with lymphopenia, Presatovir decreased lower respiratory tract complications (LRTC) development by Day 28 . This suggests that the patient’s immune status can influence the efficacy of Presatovir .
未来方向
Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .
属性
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
Record name | Presatovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Presatovir | |
CAS RN |
1353625-73-6 | |
Record name | Presatovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Presatovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Presatovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRESATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。